molecular formula C29H31N7O2 B11033060 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11033060
M. Wt: 509.6 g/mol
InChI Key: YQDMVQNZOHRSHF-UHFFFAOYSA-N
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Description

N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, a benzhydrylpiperazine moiety, and a benzodioxin group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE typically involves multiple steps. One common approach starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound . This intermediate is further treated with various alkyl or aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-AMINO-6-[(4-BENZHYDRYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE is unique due to its combination of a triazine ring, benzhydrylpiperazine moiety, and benzodioxin group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and other fields.

Properties

Molecular Formula

C29H31N7O2

Molecular Weight

509.6 g/mol

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C29H31N7O2/c30-28-32-26(33-29(34-28)31-23-11-12-24-25(19-23)38-18-17-37-24)20-35-13-15-36(16-14-35)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,19,27H,13-18,20H2,(H3,30,31,32,33,34)

InChI Key

YQDMVQNZOHRSHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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